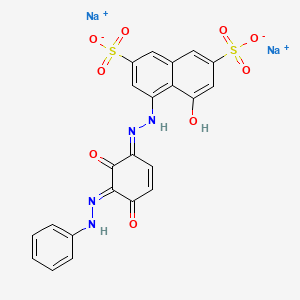
Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its bright red color and is commonly used in various industrial applications, including textiles, food, and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This forms a diazonium salt, which is then coupled with a naphthol derivative under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo groups can be reduced to amines under reductive conditions, such as in the presence of reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Nitro or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Utilized in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.
Wirkmechanismus
The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, allowing the compound to act as an electron donor or acceptor. This property is exploited in its use as a pH indicator and in redox reactions in biological systems. The compound can also form complexes with metal ions, which can enhance its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific structure and properties. Similar compounds include:
Disodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Another azo dye with similar applications but different spectral properties.
Disodium 4-((2-hydroxy-3-(phenylazo)phenyl)azo)benzenesulphonate: Differing in the position of the hydroxyl group, affecting its reactivity and color.
Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonate: Similar in structure but with variations in the sulphonate groups, influencing its solubility and industrial applications.
This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
93940-02-4 |
|---|---|
Molekularformel |
C22H14N4Na2O9S2 |
Molekulargewicht |
588.5 g/mol |
IUPAC-Name |
disodium;4-[(2E)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]-5-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C22H16N4O9S2.2Na/c27-18-7-6-16(22(29)21(18)26-23-13-4-2-1-3-5-13)24-25-17-10-14(36(30,31)32)8-12-9-15(37(33,34)35)11-19(28)20(12)17;;/h1-11,23,25,28H,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/b24-16+,26-21+;; |
InChI-Schlüssel |
WQDAJUQNWOPBCY-WLXQOEACSA-L |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])/C2=O.[Na+].[Na+] |
Kanonische SMILES |
C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])C2=O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


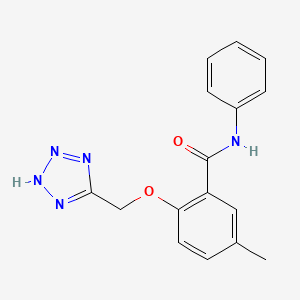
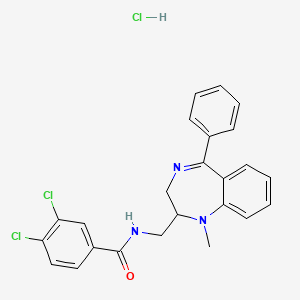
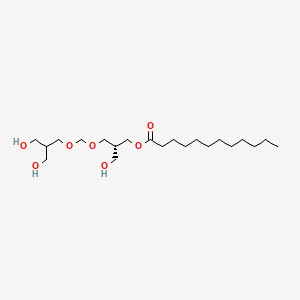
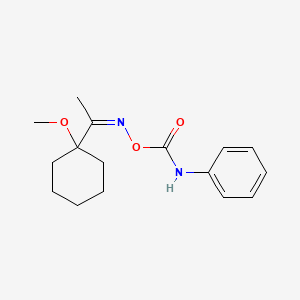


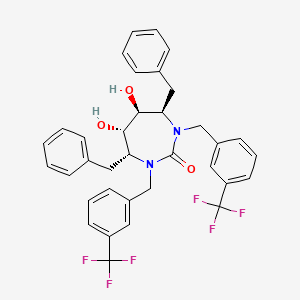


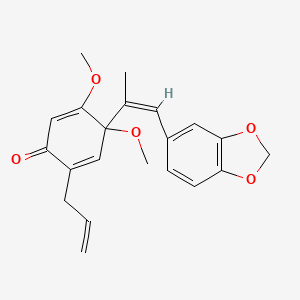

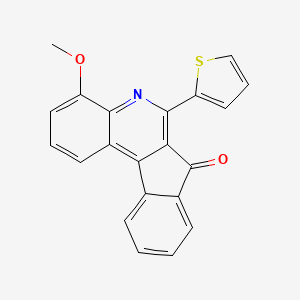
![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)

